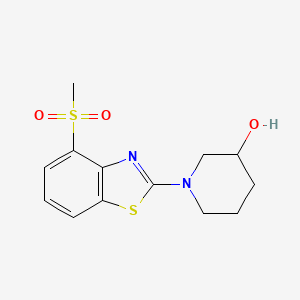

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol

Description

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 4-position and a piperidin-3-ol moiety at the 2-position. Its molecular formula is C₁₃H₁₆N₂O₃S₂, with a molecular weight of 336.41 g/mol (CAS: 2741958-05-2) .

Properties

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-6-2-5-10-12(11)14-13(19-10)15-7-3-4-9(16)8-15/h2,5-6,9,16H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODQEBJJPBOROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol typically involves the reaction of 2-mercaptobenzothiazole with piperidine derivatives under specific conditions. One common method includes the use of methanesulfonyl chloride as a sulfonating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Several benzothiazole derivatives modified with pyrazolopyrimidine moieties (e.g., 3a-l in ) exhibit notable antimicrobial activity. For example:

- 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a): Demonstrated significant inhibition against Pseudomonas aeruginosa (MIC: 12.5 µg/mL) .

- 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d) : Active against Candida albicans (MIC: 25 µg/mL) .

Key Structural Differences :

- The target compound lacks the pyrazolopyrimidine ring but shares the benzothiazole core.

- Substitution at the 2-position (piperidin-3-ol vs.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Benzothiazole Derivatives in Agriculture

lists benzothiazole-based pesticides, such as:

- Bentaluron : 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea (herbicide).

- Benthiocarb : S-(4-Chlorobenzyl)-N,N-diethylthiolcarbamate (insecticide).

Key Differences :

- The target compound’s methanesulfonyl and piperidine groups contrast with bentaluron’s isopropylurea or benthiocarb’s thiolcarbamate chains.

Thiourea Derivatives with Structural Insights

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea () exhibits:

Comparison with Target Compound :

- Both compounds share the benzothiazole core, but the thiourea derivative’s 4-chlorobenzoyl group introduces distinct electronic and steric effects.

- The target compound’s piperidin-3-ol may engage in stronger hydrogen bonding compared to the thiourea’s carbonyl group.

Fluorinated Benzothiazole Analogues

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS: 880088-31-3, ) features a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

Key Contrast :

- The trifluoromethyl group vs. methanesulfonyl alters electronic properties: CF₃ is strongly electron-withdrawing but less polar than SO₂CH₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.